5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid
Description
5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid (CAS 326882-45-5) is a sulfonamide-based benzoic acid derivative with the molecular formula C₁₅H₁₃NO₇S (molecular weight: 351.34 g/mol) . Its structure features:
- A 2-methoxybenzoic acid core.
- A sulfamoyl bridge (-SO₂-NH-) linking the benzoic acid moiety to a 2-carboxyphenyl group.
This compound’s dual carboxylic acid groups and sulfamoyl functionality enhance its capacity for hydrogen bonding and ionic interactions, making it a candidate for enzyme inhibition studies, particularly in targeting proteins like protein tyrosine phosphatases (PTPs) or carbonic anhydrases .
Properties
IUPAC Name |
5-[(2-carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO7S/c1-23-13-7-6-9(8-11(13)15(19)20)24(21,22)16-12-5-3-2-4-10(12)14(17)18/h2-8,16H,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTCBNMHPPTXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid typically involves multiple steps, including the introduction of the sulfamoyl group and the carboxyphenyl group onto the benzoic acid core. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares the target compound with key structural analogs, highlighting differences in substituents and physicochemical properties:
(a) Enzyme Inhibition Potential
- No direct activity data is available in the evidence, but structurally similar compounds (e.g., 3-({5-[N-acetyl...}naphthoic acid) show catalytic inhibition of PTP1B with binding energies of -9.2 kcal/mol .
- Diethylsulfamoyl Analog : Lacks polar -COOH groups, likely reducing binding affinity compared to the target compound. Such analogs are often less effective in enzyme inhibition .
- Dichlorobenzylthio Derivative : The bulky 3,4-dichlorobenzylthio group may enhance allosteric inhibition by interacting with hydrophobic enzyme pockets, similar to compound 3-(3,5-dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid (binding energy: -8.5 kcal/mol ) .
(b) Solubility and Bioavailability
Molecular Docking Insights
- Hydrogen Bonding: The target compound’s 2-carboxyphenyl group can form 3–5 hydrogen bonds with enzyme active sites, comparable to sargahydroquinoic acid (-8.9 kcal/mol binding energy) .
- Steric Effects : Bulky substituents (e.g., dichlorobenzylthio in ) reduce binding efficiency in catalytic sites but may enhance allosteric modulation .
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonation | ClSO₃H, 0–5°C, 2 h | 65–70 |
| Coupling | Pyridine, RT, 12 h | 50–55 |
Basic: How should researchers characterize the purity and structure of this compound?
Answer:
Use a multi-technique approach:
- 1H/13C NMR : Confirm methoxy (δ ~3.8 ppm) and sulfamoyl (δ ~7.5–8.0 ppm for aromatic protons) groups.
- Mass Spectrometry (ESI-MS) : Verify molecular ion peak [M+H]⁺ at m/z 366.1 (calculated for C₁₅H₁₃NO₇S).
- HPLC : Assess purity (>95%) using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
Basic: What solvents are optimal for solubility in biological assays?
Answer:
Solubility data for structurally similar 2-methoxybenzoic acid derivatives (IUPAC-NIST) suggest:
- DMSO : High solubility (42.7 mg/mL) but may interfere with cell-based assays.
- Ethanol : Moderate solubility (15.2 mg/mL), suitable for in vitro studies.
Pre-saturate solvents with the compound and validate via UV-Vis spectroscopy (λmax ~260 nm) .
Q. Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 42.7 |
| Ethanol | 15.2 |
| Water | <0.1 |
Advanced: How to design dose-response experiments for evaluating anti-cancer activity?
Answer:
Cell Lines : Use human cancer cell lines (e.g., MCF-7, A549) with non-cancerous controls (e.g., HEK293).
MTT Assay : Treat cells with 1–100 µM compound for 48–72 h. Include positive controls (e.g., doxorubicin).
Data Analysis : Calculate IC₅₀ using nonlinear regression (GraphPad Prism). Validate with triplicate runs and statistical tests (ANOVA, p < 0.05) .
Advanced: How to resolve discrepancies between in vitro and in vivo activity data?
Answer:
Pharmacokinetics : Assess bioavailability via LC-MS quantification in plasma.
Metabolite Profiling : Identify degradation products using high-resolution MS.
Formulation Optimization : Use PEGylated nanoparticles to enhance solubility and stability .
Advanced: What computational methods predict target binding interactions?
Answer:
Molecular Docking : Use AutoDock Vina with protein structures (PDB ID: e.g., 3D7T for carbonic anhydrase).
MD Simulations : Run 100 ns simulations (GROMACS) to assess binding stability.
QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with activity .
Q. Table 3: Docking Scores vs. Experimental IC₅₀
| Compound Variant | Docking Score (kcal/mol) | IC₅₀ (µM) |
|---|---|---|
| Parent Compound | -9.2 | 12.3 |
| Fluoro Analog | -10.5 | 5.8 |
Basic: How to assess stability under varying pH conditions?
Answer:
- pH Stability Study : Incubate the compound in buffers (pH 2–9) at 37°C for 24 h.
- Analysis : Monitor degradation via HPLC (retention time shifts) and quantify intact compound .
Advanced: What strategies improve selectivity for target enzymes?
Answer:
- Enzyme Inhibition Assays : Test against isoforms (e.g., carbonic anhydrase II vs. IX).
- Crystallography : Resolve co-crystal structures to identify key binding residues.
- Proteomic Profiling : Use activity-based protein profiling (ABPP) to detect off-target effects .
Basic: How to validate sulfamoyl group reactivity in derivatization?
Answer:
- Nucleophilic Substitution : React with ethylenediamine (1:2 molar ratio) in DMF at 80°C.
- Confirmation : Track reaction progress via TLC (Rf shift) and characterize products by FT-IR (N-H stretch at ~3300 cm⁻¹) .
Advanced: How to address low yields in coupling reactions?
Answer:
- Catalyst Screening : Test Pd(OAc)₂ or CuI for Suzuki-type couplings.
- Microwave Synthesis : Reduce reaction time (30 min vs. 12 h) and improve efficiency.
- In Situ Monitoring : Use ReactIR to optimize reaction completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
